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Compound of Interest

Compound Name: 3,4-Dichlorophenylacetone

Cat. No.: B3025358 Get Quote

The identity and behavior of 3,4-Dichlorophenylacetone are defined by its physicochemical

properties and molecular structure.

Physicochemical Data
The fundamental properties of 3,4-Dichlorophenylacetone are summarized in the table below.

This data is essential for its handling, storage, and application in synthetic protocols.

Property Value Source

IUPAC Name
1-(3,4-dichlorophenyl)propan-

2-one
[2]

Synonyms 3',4'-Dichlorophenylacetone [1]

CAS Number 6097-32-1 [1]

Molecular Formula C₉H₈Cl₂O [1]

Molecular Weight 203.07 g/mol [1]

Appearance White to off-white solid [1]

Purity
≥ 98.5% (as determined by

GC)
[1]

Storage Store at 0-8 °C, tightly sealed [1]
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Chemical Structure
The structure consists of a 1,2-dichlorobenzene ring connected via a methylene bridge to the

C2 position of a propan-2-one chain.

Figure 1: Chemical Structure of 1-(3,4-dichlorophenyl)propan-2-one

Predicted Spectroscopic Data for Structural Elucidation
While a complete, published dataset for 3,4-Dichlorophenylacetone is not readily available,

its spectral characteristics can be reliably predicted based on its functional groups and data

from analogous structures. This predictive analysis is fundamental for confirming the identity of

a synthesized sample.
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Technique Predicted Observations Rationale

¹H NMR

δ ~7.4 ppm (d, 1H), δ ~7.3

ppm (dd, 1H), δ ~7.1 ppm (d,

1H), δ ~3.7 ppm (s, 2H), δ

~2.2 ppm (s, 3H)

Aromatic protons will appear

as distinct doublets and a

doublet of doublets. The

methylene (CH₂) protons are a

singlet adjacent to the carbonyl

and aromatic ring. The methyl

(CH₃) protons are a singlet

adjacent to the carbonyl.

¹³C NMR

δ ~205 ppm (C=O), δ ~135-

128 ppm (Aromatic C), δ ~50

ppm (CH₂), δ ~30 ppm (CH₃)

The ketone carbonyl carbon is

highly deshielded and appears

far downfield.[3][4][5] Aromatic

carbons appear in their

characteristic region. The

aliphatic methylene and methyl

carbons are shielded and

appear upfield.

FTIR

~3100-3000 cm⁻¹ (Ar C-H),

~2950-2850 cm⁻¹ (Aliphatic C-

H), ~1715 cm⁻¹ (strong, C=O

stretch), ~1600-1450 cm⁻¹

(C=C ring stretch)

These absorptions are

characteristic of the key

functional groups: aromatic C-

H, aliphatic C-H, a sharp and

strong ketone carbonyl stretch,

and aromatic ring vibrations.[6]

[7]

Mass Spec (EI)

M⁺˙ at m/z 202, M+2 at m/z

204, M+4 at m/z 206. Key

fragments at m/z 159/161 ([M-

CH₃CO]⁺) and m/z 43

([CH₃CO]⁺).

The molecular ion peak will

exhibit a characteristic 9:6:1

ratio due to the two chlorine

isotopes (³⁵Cl and ³⁷Cl).[8]

Fragmentation will likely occur

via alpha-cleavage, with loss

of the acetyl radical ([M-43]) or

formation of the acetyl cation

([9]).[10][11]
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Section 2: Synthesis and Mechanistic Insights
A common and logical approach to synthesizing aryl acetones like 3,4-Dichlorophenylacetone
is through the reaction of a corresponding benzyl halide with an acetone enolate equivalent. A

robust synthetic protocol is detailed below.

Proposed Synthetic Pathway: Nucleophilic Substitution
This two-step pathway begins with the free-radical chlorination of 3,4-dichlorotoluene to form

the reactive benzyl chloride intermediate, which is then subjected to nucleophilic substitution.

Figure 2: Proposed Synthetic Workflow for 3,4-Dichlorophenylacetone

Causality in Experimental Design
Step 1: Radical Chlorination: The synthesis of the 3,4-dichlorobenzyl chloride intermediate

from 3,4-dichlorotoluene is a well-established benzylic halogenation.[12] This reaction

proceeds via a free-radical mechanism, initiated by UV light or a radical initiator like

azobisisobutyronitrile (AIBN). Chlorine is introduced selectively at the benzylic position

because the resulting benzylic radical is stabilized by resonance with the aromatic ring,

making this pathway more favorable than chlorination of the ring itself under these

conditions.

Step 2: Acetoacetic Ester Synthesis: The acetoacetic ester synthesis is a classic and highly

reliable method for producing methyl ketones. 3,4-Dichlorobenzyl chloride is treated with the

sodium salt of ethyl acetoacetate (an acetone enolate equivalent). This proceeds via an Sₙ2

mechanism, where the enolate acts as the nucleophile. The resulting intermediate is then

subjected to acidic hydrolysis and heated, which causes decarboxylation to yield the final

3,4-Dichlorophenylacetone product. This multi-step sequence is preferred for its high

efficiency and control, avoiding issues like polyalkylation.

Experimental Protocol: Synthesis via Acetoacetic Ester
Route
Disclaimer: This is a representative protocol and should be adapted and optimized under

appropriate laboratory conditions by qualified personnel.
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Preparation of Sodium Ethoxide: In a flame-dried three-neck flask equipped with a reflux

condenser and an argon inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of

absolute ethanol.

Formation of Enolate: To the cooled sodium ethoxide solution, add 13.0 g (100 mmol) of

ethyl acetoacetate dropwise while stirring.

Alkylation: Add 19.5 g (100 mmol) of 3,4-dichlorobenzyl chloride to the enolate solution. Heat

the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of the benzyl

chloride.

Workup and Saponification: Cool the reaction mixture and remove the ethanol under reduced

pressure. Add 50 mL of 10% aqueous NaOH solution and reflux for 1 hour to saponify the

ester.

Decarboxylation: Cool the mixture and carefully acidify with 6M HCl until the pH is ~1-2. Heat

the mixture to reflux for 2-3 hours to effect decarboxylation. CO₂ evolution will be observed.

Isolation and Purification: Cool the reaction mixture and extract with dichloromethane (3 x 50

mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

and concentrate under reduced pressure. The crude product can be purified by vacuum

distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical, self-validating step in any

synthesis. A multi-step analytical workflow ensures the material meets the required

specifications for further research.
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Synthesized Product
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(GC-MS)

Initial Screen

Functional Group ID
(FTIR Spectroscopy)

If pure & MW correct

Unambiguous Structure
(¹H and ¹³C NMR)

If C=O present

Confirmed 3,4-Dichlorophenylacetone
(Purity ≥ 98.5%)

If structure matches

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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